molecular formula C8H11N3O2S B1661450 2-(Piperazin-1-yl)thiazole-4-carboxylic acid CAS No. 911643-92-0

2-(Piperazin-1-yl)thiazole-4-carboxylic acid

Cat. No.: B1661450
CAS No.: 911643-92-0
M. Wt: 213.26
InChI Key: WNJWHEQEMFRZMT-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of both piperazine and thiazole rings in its structure contributes to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like triethylamine (TEA) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Piperazin-1-yl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings .

Scientific Research Applications

2-(Piperazin-1-yl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function and leading to bacterial cell death.

Comparison with Similar Compounds

Uniqueness: 2-(Piperazin-1-yl)thiazole-4-carboxylic acid is unique due to the combination of the piperazine and thiazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-piperazin-1-yl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c12-7(13)6-5-14-8(10-6)11-3-1-9-2-4-11/h5,9H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJWHEQEMFRZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201260552
Record name 2-(1-Piperazinyl)-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201260552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911643-92-0
Record name 2-(1-Piperazinyl)-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911643-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Piperazinyl)-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201260552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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